molecular formula C23H36O5 B1683564 Viprostol CAS No. 73621-92-8

Viprostol

Cat. No.: B1683564
CAS No.: 73621-92-8
M. Wt: 392.5 g/mol
InChI Key: TWCQWABAGCMHLL-ROVQGQOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves the preparation of organometallic cuprate complexes. These complexes are formed by reacting an alkyl lithium compound with a cuprous halide, followed by the reaction of the resulting complex with a vinyl stannane. The process requires maintaining an excess of alkyl lithium during the formation of the organometallic cuprate complex .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the purity and composition of the product .

Chemical Reactions Analysis

Types of Reactions: Viprostol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Viprostol has a wide range of applications in scientific research:

Mechanism of Action

Viprostol exerts its effects by mimicking the action of natural prostaglandin E2. It binds to prostaglandin receptors on target cells, leading to a series of intracellular signaling events. These events result in the relaxation of smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include prostaglandin receptors and associated signaling pathways .

Comparison with Similar Compounds

    Misoprostol: Another synthetic prostaglandin analog used for preventing gastric ulcers and inducing labor.

    Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.

Uniqueness of Viprostol: this compound is unique due to its potent and prolonged antihypertensive effects. Unlike other prostaglandin analogs, this compound has been specifically studied for its ability to lower blood pressure in various models of hypertension, making it a valuable compound in cardiovascular research .

Properties

CAS No.

73621-92-8

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

InChI Key

TWCQWABAGCMHLL-ROVQGQOSSA-N

SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Appearance

Solid powder

Key on ui other cas no.

73647-73-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester
15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester
CL 115,347
CL 115347
DHV-PGE2Me
viprostol
viprostol, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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